

Stability testing of 2-(2-Bromophenyl)morpholine hydrochloride under different conditions

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Compound of Interest

Compound Name: 2-(2-Bromophenyl)morpholine
hydrochloride

Cat. No.: B11761457

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[label="Intermediate Testing

Caption: ICH Q1A(R2) Stability Testing Workflow for API Batches.

Quantitative Data: ICH Q1A(R2) Storage Matrices

Data from stability studies must be generated from at least three primary batches manufactured to a minimum of pilot scale.

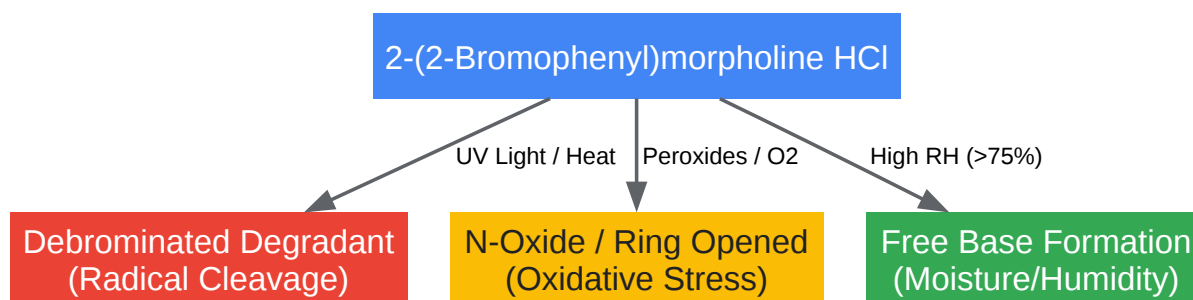
Table 1: Standard ICH Q1A(R2) Storage Conditions & Sampling Intervals

Study Type	Storage Condition	Minimum Time Period	Standard Sampling Frequency
Long-Term	25°C ± 2°C / 60% RH ± 5% RH	12 Months	0, 3, 6, 9, 12, 18, 24, 36 months
Accelerated	40°C ± 2°C / 75% RH ± 5% RH	6 Months	0, 3, 6 months
Intermediate	30°C ± 2°C / 65% RH ± 5% RH	6 Months	0, 3, 6, 9, 12 months

Note: If 30°C/65% RH is designated as the long-term condition, intermediate testing is not required[1].

Part 2: Expert Troubleshooting & Mechanistic FAQs

When subjecting **2-(2-Bromophenyl)morpholine hydrochloride** to stress conditions, specific chemical vulnerabilities emerge. Understanding the causality behind these degradation pathways is critical for developing a self-validating stability-indicating method.



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Caption: Primary Degradation Pathways of 2-(2-Bromophenyl)morpholine HCl.

Q1: During accelerated stability testing (40°C/75% RH), we observe a gradual mass loss and a shift in the HPLC

retention time of the main peak. What is the mechanistic cause?

Causality: This is a classic symptom of salt disproportionation driven by hygroscopicity. Under high relative humidity (75% RH), the hydrochloride salt absorbs water, creating a micro-environmental pH shift. This moisture ingress facilitates the dissociation of the HCl salt, leading to the volatilization of HCl gas and the conversion of the API into its free base form. Because the free base has a higher partition coefficient (LogP) than the ionized salt, it exhibits a delayed retention time on a reverse-phase C18 column. Self-Validating Solution: Implement a mass balance check. Run a Karl Fischer titration to quantify water uptake and use Ion Chromatography (IC) to track the stoichiometric loss of chloride ions. To mitigate this in long-term studies, store samples in impermeable containers (e.g., sealed glass ampoules or Alu/Alu blister packs)[2].

Q2: Our photostability studies (ICH Q1B) reveal a significant unknown degradant. LC-MS indicates a mass reduction of ~79 Da. How do we troubleshoot this?

Causality: A mass loss of approximately 79 Da (or 81 Da, accounting for bromine isotopes) is the definitive signature of debromination. The C-Br bond in the 2-bromophenyl moiety is highly susceptible to homolytic cleavage under UV irradiation. This generates a reactive phenyl radical that subsequently abstracts a hydrogen atom from the solvent or surrounding excipients, forming 2-phenylmorpholine[3],[4]. Self-Validating Solution: Ensure your photostability chamber is calibrated using chemical actinometric controls (e.g., quinine monohydrochloride) to guarantee precise photon exposure. Validate the degradation pathway by synthesizing a 2-phenylmorpholine standard and spiking it into the degraded sample to confirm co-elution.

Q3: Under oxidative stress (e.g., 3% H₂O₂), we detect multiple highly polar degradants that elute near the void volume. What is the chemical basis for this?

Causality: The morpholine ring is highly vulnerable to oxidative degradation. The secondary amine nitrogen readily oxidizes to form an N-oxide. If oxidative stress is prolonged, the

morpholine ring undergoes C-N or C-O bond scission, yielding highly polar, ring-opened aliphatic aldehydes or amino-ethoxy derivatives[5]. Self-Validating Solution: Perform a time-course oxidative study. Quench the peroxide reaction with sodium metabisulfite at specific intervals (e.g., 0, 2, 4, 8 hours). This halts the degradation cascade, allowing you to capture and identify the intermediate N-oxides before they degrade entirely into ring-opened fragments.

Part 3: Quantitative Data & Forced Degradation Profiles

Forced degradation (stress testing) is required to elucidate the intrinsic stability of the drug substance and validate the stability-indicating power of the analytical procedures.

Table 2: Typical Forced Degradation Profile for 2-(2-Bromophenyl)morpholine HCl

Stress Condition	Reagent / Environment	Time & Temperature	Primary Degradation Pathway	Expected Degradation
Acidic Hydrolysis	0.1 N HCl	24 Hours @ 60°C	Minimal (Salt is stable in acid)	< 2%
Basic Hydrolysis	0.1 N NaOH	24 Hours @ 60°C	Free base conversion	5 - 10%
Oxidative Stress	3% H ₂ O ₂	8 Hours @ 25°C	N-oxidation, Ring opening	15 - 20%
Photolytic Stress	UV-Vis (ICH Q1B)	1.2 million lux hours	Homolytic debromination	10 - 15%
Thermal Stress	Solid state	7 Days @ 80°C	Thermal debromination	< 5%

Part 4: Standardized Experimental Protocols

Protocol 1: Comprehensive Forced Degradation Study

This protocol ensures a self-validating system by utilizing active quenching to prevent secondary degradation artifacts during sample preparation.

Step 1: Stock Solution Preparation

- Accurately weigh 10.0 mg of 2-(2-Bromophenyl)morpholine HCl.
- Dissolve in 10 mL of HPLC-grade Methanol:Water (50:50 v/v) to achieve a 1.0 mg/mL concentration.

Step 2: Execution of Stress Conditions

- Acid/Base Stress: Mix 1 mL of stock with 1 mL of 0.1 N HCl (or NaOH). Heat at 60°C for 24 hours.
- Oxidative Stress: Mix 1 mL of stock with 1 mL of 3% H₂O₂. Store in the dark at room temperature for 8 hours.
- Photolytic Stress: Expose 1 mL of stock (in a quartz vial) to UV light achieving a minimum of 200 watt-hours/m². Keep a dark control wrapped in aluminum foil adjacent to the test vial.

Step 3: Quenching and Neutralization (Critical Step)

- Acid/Base: Neutralize the acidic sample with 1 mL of 0.1 N NaOH (and vice versa for the basic sample).
- Oxidative: Quench the peroxide reaction by adding 100 µL of 10% Sodium Metabisulfite solution.

Step 4: Final Dilution

- Dilute all stressed samples to a final theoretical concentration of 100 µg/mL using the mobile phase.
- Filter through a 0.22 µm PTFE syringe filter prior to HPLC injection.

Protocol 2: HPLC-UV/MS Method for Degradant Quantification

A robust reverse-phase method is required to resolve the polar ring-opened degradants from the lipophilic debrominated degradants.

Step 1: Mobile Phase Preparation

- Mobile Phase A: 10 mM Ammonium Formate in LC-MS grade water, adjusted to pH 3.0 with Formic Acid (ensures the morpholine nitrogen remains protonated for consistent peak shape).
- Mobile Phase B: 100% LC-MS grade Acetonitrile.

Step 2: Chromatographic Conditions

- Column: C18, 150 x 4.6 mm, 3.5 μ m particle size.
- Flow Rate: 1.0 mL/min.
- Gradient Program:
 - 0-2 min: 5% B
 - 2-15 min: Linear ramp to 90% B
 - 15-18 min: Hold at 90% B
 - 18-20 min: Return to 5% B (Equilibration)
- Detection: UV at 220 nm (for aromatic ring detection) and ESI-MS (Positive ion mode) for mass balance and degradant identification.

Step 3: System Suitability Inject a standard mix containing the API and the synthesized 2-phenylmorpholine (debrominated standard). Ensure the resolution (R_s) between the two peaks is ≥ 2.0 and the tailing factor for the API is ≤ 1.5 .

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